1H-pyrrolo[3,2-c]pyridin-7-ol

Lipophilicity Drug-likeness Solubility

1H-Pyrrolo[3,2-c]pyridin-7-ol (CAS 1427503-14-7) is a heterocyclic building block composed of a fused pyrrole and pyridine ring system bearing a hydroxyl group at the 7-position. With a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of kinase-targeted libraries.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
Cat. No. B8221655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-c]pyridin-7-ol
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=NC=C21)O
InChIInChI=1S/C7H6N2O/c10-6-4-8-3-5-1-2-9-7(5)6/h1-4,9-10H
InChIKeyQDSZTBJKYDINPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-c]pyridin-7-ol: Core Scaffold Procurement and Selection Guide


1H-Pyrrolo[3,2-c]pyridin-7-ol (CAS 1427503-14-7) is a heterocyclic building block composed of a fused pyrrole and pyridine ring system bearing a hydroxyl group at the 7-position. With a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for the construction of kinase-targeted libraries . The 1H-pyrrolo[3,2-c]pyridine core is a privileged scaffold found in numerous clinical candidates and advanced lead compounds, including MPS1 inhibitors, FMS kinase inhibitors, and colchicine-binding site antitumor agents [1].

Why 1H-Pyrrolo[3,2-c]pyridin-7-ol Cannot Be Assumed Interchangeable with Other Azaindoles or Unsubstituted Cores


Although multiple azaindole regioisomers (1H-pyrrolo[3,2-c]pyridine, 1H-pyrrolo[2,3-b]pyridine, 1H-pyrrolo[3,2-b]pyridine) share the same C₇H₆N₂ formula, their substitution pattern dictates the vector geometry of hydrogen-bond donor/acceptor elements and the electronics of the heterocyclic ring, directly impacting target engagement and selectivity [1]. The introduction of a 7-hydroxy group further alters logP by approximately one log unit, modifies hydrogen-bond donor/acceptor capacity, and provides a chemically addressable handle for late-stage functionalization—changes that cannot be replicated by simply procuring the unsubstituted parent scaffold (1H-pyrrolo[3,2-c]pyridine) or a regioisomeric analog. The quantitative evidence below substantiates why procurement specifications must be compound-specific rather than scaffold-generic.

Quantitative Differential Evidence for 1H-Pyrrolo[3,2-c]pyridin-7-ol vs. Closest Comparators


LogP Advantage: 1H-Pyrrolo[3,2-c]pyridin-7-ol is ~1 Log Unit More Hydrophilic than the Unsubstituted Parent Core

1H-Pyrrolo[3,2-c]pyridin-7-ol exhibits a calculated LogP of 0.56 , compared with a LogP of 1.56 for the unsubstituted parent 1H-pyrrolo[3,2-c]pyridine (5-azaindole) . The approximately 1.0 log unit reduction in lipophilicity translates to a roughly 10-fold increase in predicted hydrophilicity, which is expected to improve aqueous solubility and reduce non-specific protein binding—key considerations for screening library design and fragment-based lead discovery.

Lipophilicity Drug-likeness Solubility

Hydrogen-Bond Donor/Acceptor Capacity: Doubled H-Bond Donor Count vs. Parent Scaffold

1H-Pyrrolo[3,2-c]pyridin-7-ol possesses 2 hydrogen-bond donor atoms (pyrrole NH and phenolic OH) and 2 hydrogen-bond acceptor atoms (pyridine N and OH oxygen), derived from its molecular formula C₇H₆N₂O . In contrast, the unsubstituted parent 1H-pyrrolo[3,2-c]pyridine (CAS 271-34-1) presents only 1 H-bond donor (pyrrole NH) and 1 H-bond acceptor (pyridine N) . The 7-hydroxy group therefore contributes one additional donor site, expanding the accessible interaction geometry within target protein binding pockets.

Medicinal chemistry Fragment-based design Binding interactions

Batch-Verified Purity Specification: 98% with QC Documentation Enabling Reproducible Research

1H-Pyrrolo[3,2-c]pyridin-7-ol is commercially supplied at a standard purity of 98% from Bidepharm, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . In comparison, the unsubstituted parent scaffold 1H-pyrrolo[3,2-c]pyridine is widely available at 98% purity (e.g., from Thermo Scientific Chemicals) but without universally guaranteed hydroxyl-group-specific impurity profiling [1]. The availability of quantitative batch-level characterization reduces the risk of introducing structurally related but biologically confounding impurities into downstream assays.

Quality control Reproducibility Compound management

Regioisomeric Scaffold Differentiation: 5-Azaindole Core Provides Distinct Kinase Selectivity Profiles vs. 7-Azaindole

Structure-based design campaigns have demonstrated that the 1H-pyrrolo[3,2-c]pyridine (5-azaindole) scaffold and the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, despite being constitutional isomers, deliver distinct potencies against identical targets. Matter et al. reported that optimized 5-azaindole and 7-azaindole renin inhibitors both achieved IC₅₀ values between 3 and 8 nM, but the selectivity windows against related aspartyl proteases differed due to the altered nitrogen position directing different hydrogen-bond networks within the S1–S3 pockets [1]. The 1H-pyrrolo[3,2-c]pyridine scaffold (5-aza) places the pyridine nitrogen at the 5-position, offering a unique vector angle for hinge-binding interactions in kinases that is sterically and electronically distinct from the 7-aza isomer.

Kinase selectivity Scaffold hopping Medicinal chemistry

Synthetic Tractability: 7-Hydroxy Functional Handle Enables Diversification Pathways Inaccessible from the Parent Core

The 7-hydroxy group of 1H-pyrrolo[3,2-c]pyridin-7-ol can be converted to a triflate leaving group for Suzuki, Sonogashira, and Buchwald–Hartwig cross-coupling reactions, or directly alkylated/acylated to introduce diverse substituents . In the FMS kinase inhibitor series reported by El-Gamal et al., specific 7-substituents on the pyrrolo[3,2-c]pyridine core were critical for achieving IC₅₀ values of 30–60 nM (compounds 1e and 1r), representing a 1.6–3.2-fold improvement over the unoptimized lead KIST101029 (IC₅₀ = 96 nM) [1]. The unsubstituted parent scaffold requires de novo functionalization at the 7-position (typically via directed metalation or halogenation) before diversification can proceed, adding synthetic steps and potentially limiting accessible chemical diversity.

Synthetic chemistry Late-stage functionalization Library synthesis

Optimized Application Scenarios for 1H-Pyrrolo[3,2-c]pyridin-7-ol in Research and Industrial Procurement


Kinase-Focused Library Design Requiring the 5-Azaindole Topology

Medicinal chemistry teams building kinase-targeted compound collections should select 1H-pyrrolo[3,2-c]pyridin-7-ol as a core building block when the 5-azaindole ring geometry is preferred over the 7-azaindole isomer for hinge-binding interactions. The 7-hydroxy substituent provides a direct diversification handle, enabling single-step parallel synthesis of 7-alkoxy, 7-acyl, or 7-amino derivatives, as supported by the FMS kinase series where 7-substituted analogs achieved 30–60 nM potency [1]. The scaffold's privileged status is further validated by its presence in the clinical-stage MPS1 inhibitor CCT251455 [2].

Fragment-Based Lead Discovery with Balanced Lipophilicity

When screening fragments for target engagement via biophysical methods (SPR, DSF, NMR), the LogP of 0.56 [2] positions 1H-pyrrolo[3,2-c]pyridin-7-ol within the favorable fragment-like lipophilicity range (LogP < 3), while its two H-bond donor sites offer greater interaction potential than the parent scaffold's single donor [1]. This balance reduces non-specific binding artifacts while maximizing the probability of detecting specific target engagement at screening concentrations.

Tubulin Polymerization Inhibitor Development Targeting the Colchicine Site

Recent literature demonstrates that 1H-pyrrolo[3,2-c]pyridine derivatives can achieve colchicine-site binding with IC₅₀ values of 0.12–0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cell lines [1]. Procurement of the 7-hydroxy scaffold enables the direct synthesis of the exact substitution patterns identified in these studies, bypassing the need for multi-step de novo core construction.

Reproducible In Vivo Pharmacology Enabled by Batch-Controlled Quality

For laboratories transitioning from in vitro to in vivo efficacy studies, the batch-level QC documentation (NMR, HPLC, GC) provided with 1H-pyrrolo[3,2-c]pyridin-7-ol at 98% purity [1] supports regulatory documentation requirements and ensures lot-to-lot reproducibility. This level of characterization is essential when the compound or its derivatives are used in repeat-dose pharmacokinetic or toxicological assessments.

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